molecular formula C7H11BrO2 B1601702 Methyl 1-bromocyclopentane-1-carboxylate CAS No. 51572-54-4

Methyl 1-bromocyclopentane-1-carboxylate

Cat. No.: B1601702
CAS No.: 51572-54-4
M. Wt: 207.06 g/mol
InChI Key: YGWINKVROAENAL-UHFFFAOYSA-N
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Description

Methyl 1-bromocyclopentane-1-carboxylate is an organic compound with the molecular formula C7H11BrO2. It is a brominated ester derived from cyclopentane and is used in various chemical reactions and research applications. The compound is known for its reactivity, particularly in the Reformatsky reaction, which is a key method for forming carbon-carbon bonds in organic synthesis .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-bromocyclopentane-1-carboxylate can be synthesized through the bromination of methyl cyclopentane-1-carboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-bromocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reformatsky Reaction: Typically involves the use of zinc (Zn) and anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and sodium cyanide (NaCN) for cyanation.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-bromocyclopentane-1-carboxylate is unique due to its specific reactivity in the Reformatsky reaction, which is not as prominent in its chlorinated or hexane analogs. The bromine atom provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 1-bromocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWINKVROAENAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501530
Record name Methyl 1-bromocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51572-54-4
Record name Methyl 1-bromocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-bromocyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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